![molecular formula C22H23N5O3 B2875246 7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 685852-89-5](/img/structure/B2875246.png)
7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Heterocyclic compounds containing nitrogen, such as 1,2,4-triazolo[1,5-a]pyridines, are significant in medicinal chemistry due to their biological activities. The compound can be used in the synthesis of these heterocycles, which are found in natural products and exhibit immense biological activities .
Development of Antimalarial Agents
The triazolopyrimidine core is a crucial component in the development of dihydroorotate dehydrogenase inhibitors. These inhibitors have shown promise as antimalarial agents, providing a new avenue for treating this disease .
Material Sciences Applications
Compounds with the 1,2,4-triazolopyrimidine structure have applications in material sciences. Their unique properties can be harnessed for developing new materials with specific characteristics .
Pharmacological Research
The structural motif of triazolopyrimidine is often found in compounds with pharmacological activity. This includes potential binding to HIV TAR RNA, which could lead to new treatments for HIV .
Catalyst-Free Synthesis Methods
The compound can be used in eco-friendly synthesis methods that do not require catalysts. This is particularly valuable in green chemistry, where reducing the use of hazardous substances is crucial .
Vilsmeier Reaction of Conjugated Carbocycles
In organic synthesis, the Vilsmeier reaction is used to form carbonyl compounds from conjugated carbocycles and heterocycles. The compound can act as a reactant in this reaction, demonstrating its versatility in synthetic organic chemistry .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific context and could include changes in cell proliferation, differentiation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. For instance, if it acts as an inhibitor of JAK1 and JAK2, it could potentially suppress the JAK-STAT signaling pathway, which could lead to decreased cell proliferation and immune response .
Propiedades
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-8-5-6-10-16(13)26-21(28)18-14(2)25-22-23-12-24-27(22)19(18)15-9-7-11-17(29-3)20(15)30-4/h5-12,19H,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWSYLFTXARGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=C(C(=CC=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


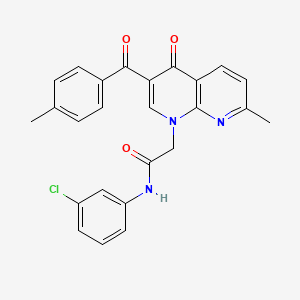
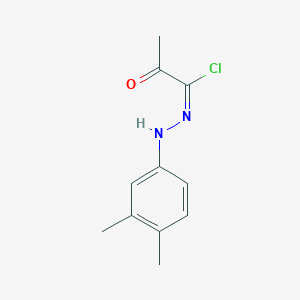
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)
![N1-(2-chlorobenzyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875169.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2875171.png)
![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)
![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)
![N-(4-hydroxyphenyl)-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2875176.png)
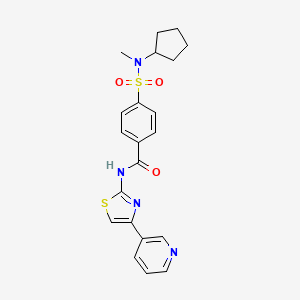

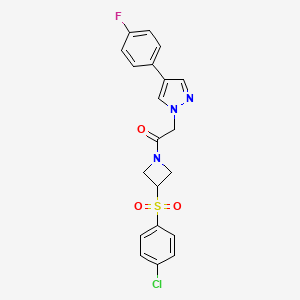
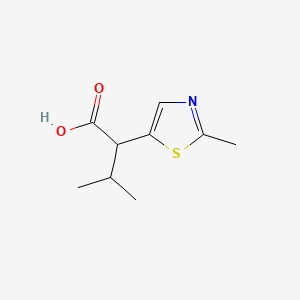
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)